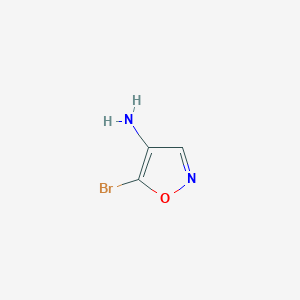

5-Bromoisoxazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3BrN2O |

|---|---|

Molecular Weight |

162.97 g/mol |

IUPAC Name |

5-bromo-1,2-oxazol-4-amine |

InChI |

InChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2 |

InChI Key |

SWUHRCHBZSWTOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NOC(=C1N)Br |

Origin of Product |

United States |

Investigative Reactivity and Derivatization Chemistry of 5 Bromoisoxazol 4 Amine

Reactivity Profile of the Bromine Substituent

The carbon-bromine bond at the C5 position of the isoxazole (B147169) ring is the principal site for reactions that extend the carbon skeleton of the molecule. Its reactivity is characteristic of aryl bromides, making it a suitable substrate for numerous palladium-catalyzed processes and other transformations involving organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Stille, Heck, Sonogashira, for C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to aryl halides. 5-Bromoisoxazol-4-amine, as a heteroaryl bromide, is an excellent candidate for these transformations.

Suzuki–Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is one of the most versatile methods for creating biaryl or vinyl-aryl linkages. mdpi.com Research on 3,4-disubstituted 5-bromoisoxazoles has demonstrated successful Suzuki-Miyaura coupling at the C5 position. researchgate.net In these cases, catalyst systems such as Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄ were effective, leading to the corresponding 5-aryl or 5-vinyl isoxazoles in good to high yields. researchgate.net The presence of the 4-amino group on this compound would likely influence the reaction, potentially requiring protection or optimization of the catalytic system, but the fundamental reactivity at the C-Br bond is expected to be similar.

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com While specific examples using this compound are not prevalent, the reaction is broadly applicable to heteroaryl bromides. A typical catalyst system would involve a Pd(0) source, such as Pd(PPh₃)₄, often with additives like Cu(I) salts to accelerate the transmetalation step. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is a primary method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org For a substrate like this compound, reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N), would be expected to yield the corresponding 5-vinylisoxazole (B12908037) derivative. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org Studies on other bromoisoxazole systems, such as 4-iodoisoxazoles, have shown successful Sonogashira couplings. researchgate.net A palladium-free, copper-catalyzed variant has also been reported for bromoisoxazolines, suggesting that the isoxazole scaffold is amenable to this transformation. researchgate.net For this compound, this reaction would provide a direct route to 5-alkynylisoxazole derivatives.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki–Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₂CO₃ / Dioxane | 5-Aryl/Vinylisoxazole |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Often no base) / DMF, Toluene | 5-Aryl/Vinylisoxazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N / DMF, Acetonitrile (B52724) | 5-Vinylisoxazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF, DMF | 5-Alkynylisoxazole |

Directed Ortho-Metalation and Lithiation Strategies

Organolithium reagents provide powerful methods for functionalizing aromatic and heteroaromatic systems. For this compound, two main pathways can be considered: lithium-halogen exchange and directed ortho-metalation.

Lithium-Halogen Exchange: This is a fundamental reaction where an organolithium compound, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), rapidly exchanges with an aryl halide. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Treating this compound with n-BuLi at low temperatures (e.g., -78 °C) would be expected to result in a fast bromine-lithium exchange, generating the highly reactive 5-lithioisoxazol-4-amine intermediate. harvard.eduprinceton.edu This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at the C5 position. However, the presence of the acidic amine protons requires the use of at least two equivalents of the organolithium reagent—one to deprotonate the amine and the second to perform the exchange. nih.gov

Directed Ortho-Metalation (DoM): DoM is a regioselective strategy where a functional group (a directing metalation group, DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The primary amine in this compound is a potential DMG, but it is often too acidic. A more effective strategy involves converting the amine into a better DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046). This N-protected derivative could then direct a strong base like sec-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA, to deprotonate the C3 position of the isoxazole ring. baranlab.orgharvard.edu This would generate a 3-lithio intermediate, allowing for subsequent functionalization at a position not directly activated by the bromine atom.

Other Halogen Exchange and Reduction Reactions

Halogen Exchange: The bromine atom can be exchanged for other halogens, which can be useful for modifying the reactivity of the C5 position. A common transformation is the conversion of an aryl bromide to a more reactive aryl iodide via a copper-catalyzed "aromatic Finkelstein reaction" using sodium iodide. nih.gov This would convert this compound into 5-Iodoisoxazol-4-amine, a superior substrate for many cross-coupling reactions.

Reduction (Debromination): The bromine atom can be removed and replaced with a hydrogen atom through reduction. A standard method for this transformation is catalytic hydrogenolysis. google.com This typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a base (e.g., NaOH, Et₃N) to neutralize the HBr byproduct. google.com This reaction would convert this compound into 4-aminoisoxazole (B111107).

Reactivity Profile of the Primary Amine Functionality

The primary amino group (-NH₂) at the C4 position is a key site for derivatization through reactions that leverage the nucleophilicity of the nitrogen atom's lone pair of electrons.

Nucleophilic Reactivity and Formation of N-Derivatives

The lone pair of electrons on the nitrogen atom makes the primary amine a nucleophile, capable of attacking electron-deficient centers. However, the nucleophilicity of the amino group in 4-aminoisoxazoles is known to be reduced due to the electron-withdrawing nature of the isoxazole ring, which delocalizes the lone pair. This makes it less reactive than a typical aliphatic amine or even aniline. Despite this reduced reactivity, the amine can still react with strong electrophiles to form a variety of N-derivatives, such as sulfonamides (by reacting with sulfonyl chlorides) or ureas (by reacting with isocyanates).

Acylation and Alkylation Reactions

Acylation: The primary amine readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide bond. For instance, reacting this compound with acetyl chloride would yield N-(5-bromoisoxazol-4-yl)acetamide. This reaction is often used to protect the amino group or to introduce new functional moieties. nih.gov In some cases, over-acylation can occur if there are other reactive sites, but for a primary amine, mono-acylation is the predominant outcome. researchgate.net

Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides. However, this reaction is often difficult to control. The product of the initial alkylation is a secondary amine, which is typically more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. researchgate.net Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the starting amine or employing alternative methods like reductive amination.

Table 2: Derivatization of the Primary Amine Functionality

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Amide (-NHCOR) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) |

| Urea Formation | Isocyanate (R-N=C=O) | Urea (-NHCONHR) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR), Tertiary Amine (-NR₂) |

Condensation Reactions (e.g., Imine Formation, Reductive Amination)

The primary amino group of this compound is a key functional handle for condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orgkhanacademy.org This process is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com However, highly acidic conditions can be counterproductive by protonating the amine nucleophile, thus rendering it unreactive. khanacademy.orgmasterorganicchemistry.com

The general mechanism for imine formation involves a two-step process:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgmdpi.com

Dehydration: The carbinolamine is then protonated on the oxygen, forming a good leaving group (water), which is eliminated to form an iminium ion. Subsequent deprotonation of the nitrogen yields the stable imine. masterorganicchemistry.comlibretexts.org

A subsequent and highly useful transformation of the resulting imine is reduction to a secondary amine, a process known as reductive amination. wikipedia.orgorganic-chemistry.org This can be performed in a one-pot reaction where the amine, carbonyl compound, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it is selective for the protonated imine (iminium ion) over the starting carbonyl compound, which allows for the reaction to be carried out efficiently at a mildly acidic pH where imine formation is favorable. masterorganicchemistry.comharvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Reduces aldehydes and ketones; added after imine formation. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Water-insensitive; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Water-sensitive; mild and selective. commonorganicchemistry.comharvard.edu |

Cyclization Reactions leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a bromine atom on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.netnih.gov These reactions often involve an initial reaction at the amino group, followed by an intramolecular cyclization that incorporates the bromine-bearing carbon.

One potential pathway involves the reaction of the amino group with a molecule containing two electrophilic centers. For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a pyrimidine (B1678525) ring fused to the isoxazole core, creating an isoxazolo[4,5-d]pyrimidine system. Such cyclization strategies are common in the synthesis of fused nitrogen-containing heterocycles. nih.gov

Another approach is the construction of a new ring involving the C4 and C5 positions of the isoxazole. This can be achieved by reacting the amine with a reagent that subsequently allows for an intramolecular cyclization onto the C5 position, often involving the displacement of the bromine atom via an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. For example, acylation of the amine with a molecule containing a terminal alkyne, followed by a Sonogashira coupling, could lead to a fused system. Domino alkylation-cyclization reactions are also a powerful tool for constructing fused rings. organic-chemistry.org The synthesis of pteridines, which are pyrazino[2,3-d]pyrimidine systems, often involves the condensation of a 4,5-diaminopyrimidine. nih.gov By analogy, functionalization of the 4-amino group of this compound and subsequent introduction of a nucleophilic center could pave the way for intramolecular cyclization to form novel fused heterocycles. organic-chemistry.orgresearchgate.net

Oxidation and Reduction Pathways

Oxidation: The amino group of this compound is susceptible to oxidation. Electrochemical oxidation of primary amines can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com Chemical oxidation can lead to various products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of a nitroso derivative, while stronger oxidants could yield the corresponding nitro compound, 4-bromo-5-nitroisoxazole. The oxidation of primary amines can sometimes lead to the formation of symmetrical azoxy compounds through a complex series of steps. mdpi.com

Reduction: While the amino group is already in a reduced state, the isoxazole ring itself can undergo reductive cleavage under certain conditions, such as catalytic hydrogenation. This can lead to the opening of the heterocyclic ring. More relevant is the potential for reduction of derivatives. For instance, if the amino group were to be converted to a nitro group, this nitro group could be selectively reduced back to an amine using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.gov The bromine atom is generally stable to many reducing agents but can be removed via catalytic hydrogenation with a suitable catalyst and base (hydrodehalogenation).

Synergistic and Competitive Reactivity between Bromine and Amine Moieties

The presence of both a bromine atom and an amino group on the isoxazole ring of this compound gives rise to complex reactivity, where the two functional groups can either act synergistically or compete for reaction with a given reagent. The amino group is a nucleophile and a directing group for electrophilic substitution (though the isoxazole ring is generally electron-deficient), while the bromine atom is a leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

Chemo- and Regioselective Functionalization Challenges

A primary challenge in the chemistry of this compound is achieving chemo- and regioselectivity. nih.gov Many reagents could potentially react with both the amine and the bromine. For example, a strong nucleophile could displace the bromine atom via an SNAr reaction or react with the amino group.

Challenges in Selective Functionalization:

Acylation/Alkylation vs. Nucleophilic Substitution: Reagents like acyl chlorides or alkyl halides can react with the amino group. However, under forcing conditions or with highly activated substrates, they might also participate in reactions involving the bromine atom. To selectively functionalize the amine, reactions are typically carried out under mild, often basic, conditions that favor N-acylation or N-alkylation.

Metal-Catalyzed Cross-Coupling vs. Amine Reactivity: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. However, the amino group can act as a ligand for the metal catalyst, potentially inhibiting the reaction. Therefore, it is often necessary to protect the amino group (e.g., as an amide or carbamate) before performing cross-coupling reactions. This protection strategy also prevents undesired side reactions at the amine. mdpi.com

Regioselectivity in Fused Ring Synthesis: In the construction of fused heterocyclic systems, controlling which position of the isoxazole ring participates in the cyclization is a key challenge. The reaction pathway can be directed by the choice of reagents and reaction conditions. nih.gov

Achieving selectivity often requires careful control of reaction parameters such as temperature, solvent, catalyst, and the use of protecting groups for the amine functionality. nih.govmdpi.com

Strategic Derivatization for Analytical and Synthetic Enhancement

Derivatization is a technique used to modify a chemical compound to improve its analytical properties or to make it more suitable for a subsequent synthetic step. greyhoundchrom.com For this compound, derivatization strategies primarily target the reactive amino group.

Development of Specialized Derivatizing Agents

For analytical purposes, especially in chromatography, derivatization is employed to enhance detectability, improve chromatographic behavior (e.g., volatility for gas chromatography), and increase sensitivity. nih.gov While specialized agents for this compound are not widely reported, common amine-derivatizing agents can be readily applied. iu.edu

Common Derivatizing Agents for Primary Amines:

Acylating Agents: Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionyl imidazole (B134444) introduce fluorinated acyl groups, which make the molecule more volatile and detectable by electron capture detectors (ECD) in gas chromatography. greyhoundchrom.comiu.edu

Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups, increasing thermal stability and volatility for GC analysis. iu.edu

Fluorescent Labeling Agents: For high-performance liquid chromatography (HPLC) with fluorescence detection, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used. nih.gov These reagents react with the primary amine to form highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov

In a synthetic context, derivatization is often used to introduce a functional handle or a protecting group. For example, the reaction of the amino group with a chloroformate can install a carbamate protecting group, which can be useful for modulating the reactivity of the molecule during subsequent transformations, such as metal-catalyzed cross-coupling at the bromine position. thermofisher.com

Table 2: Examples of Derivatizing Agents for Primary Amines

| Agent Type | Example Reagent | Purpose |

|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility for GC. iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC. iu.edu |

| Fluorescent Labeling | Dansyl chloride | Enhances detection in HPLC. nih.gov |

| Fluorescent Labeling | o-Phthalaldehyde (OPA) | Fast reaction for HPLC detection of primary amines. nih.gov |

| Protection | Ethyl chloroformate | Forms a carbamate protecting group for synthesis. |

Mechanisms of Derivatization Reactions

The derivatization of this compound is primarily achieved through reactions targeting either the bromine atom at the C5 position or the amine group at the C4 position. The mechanisms governing these transformations are crucial for understanding the reactivity of the isoxazole core and for the rational design of synthetic pathways to novel derivatives. Key derivatization reactions include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions involving the primary amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C5 position of the isoxazole ring, respectively. These reactions proceed through a well-established catalytic cycle.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between this compound and an organoboron compound. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species (Figure 1). dntb.gov.uarsc.org

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. rsc.org

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic borate (B1201080) complex, which facilitates the transfer. dntb.gov.uaorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 5-aryl/vinyl-isoxazol-4-amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

Studies on the Suzuki-Miyaura coupling of other halogenated amino-heterocycles, such as 4-bromo aminopyrazoles, have shown that the choice of palladium precatalyst and ligands is critical for achieving high yields and minimizing side reactions like dehalogenation. rsc.org For instance, the use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. nih.gov

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination allows for the formation of a new C-N bond at the C5 position by coupling this compound with another amine. The catalytic cycle is similar to that of the Suzuki coupling (Figure 2). nih.govscispace.com

The mechanistic steps are:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound to form a Pd(II) intermediate. researchgate.net

Amine Coordination and Deprotonation: The incoming amine coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.govresearchgate.net

Research on the palladium-catalyzed amination of five-membered heterocyclic halides has highlighted the challenges associated with these substrates, as they can potentially inhibit or deactivate the palladium catalyst. youtube.com The development of specialized ligands and catalyst systems has been crucial in overcoming these challenges and enabling the efficient amination of a broad scope of heterocyclic compounds. youtube.com

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Reactants | This compound, Organoboron compound | This compound, Primary/Secondary Amine |

| Catalyst | Palladium(0) complex | Palladium(0) complex |

| Key Intermediate | Aryl-Pd(II)-Halide complex | Aryl-Pd(II)-Amido complex |

| Step 1 | Oxidative Addition of Pd(0) to the C-Br bond | Oxidative Addition of Pd(0) to the C-Br bond |

| Step 2 | Transmetalation with a borate complex | Amine coordination and deprotonation |

| Step 3 | Reductive Elimination of the C-C coupled product | Reductive Elimination of the C-N coupled product |

| Product | 5-Aryl/vinyl-isoxazol-4-amine | 5-(Substituted amino)-isoxazol-4-amine |

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The bromine atom on the this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the isoxazole ring, which can stabilize the intermediate formed during the reaction. enamine.net

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the electronegative atoms of the isoxazole ring.

Elimination of Leaving Group: The leaving group (bromide ion) is expelled, restoring the aromaticity of the isoxazole ring and forming the substituted product. nih.gov

Studies on related 5-nitroisoxazoles have demonstrated their high reactivity in SNAr reactions, where the nitro group is readily displaced by various nucleophiles. rsc.org Although the bromo group is a different leaving group, the principle of activating the ring towards nucleophilic attack remains relevant. The presence of the amine group at the C4 position may also influence the electronic properties of the ring and its susceptibility to nucleophilic attack.

Derivatization of the Amine Group

The primary amine group at the C4 position is nucleophilic and can readily react with electrophiles. Common derivatization reactions include acylation and alkylation.

Acylation Mechanism

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base.

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination and Deprotonation: The leaving group (e.g., chloride) is eliminated from the tetrahedral intermediate, and a base removes a proton from the nitrogen atom to yield the neutral amide product.

Alkylation Mechanism

Alkylation of the amine group with alkyl halides can occur via a nucleophilic substitution (SN2) mechanism. enamine.net

The mechanism proceeds as follows:

Nucleophilic Attack: The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. enamine.net

Deprotonation: An acid-base reaction follows, where a base removes a proton from the resulting ammonium salt to give the neutral alkylated amine.

It is important to note that the direct alkylation of primary amines can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. organic-chemistry.org

Computational Chemistry and Mechanistic Elucidation of 5 Bromoisoxazol 4 Amine Reactivity

Theoretical Frameworks for Mechanistic Studies

Mechanistic studies in computational chemistry are built upon fundamental theoretical frameworks that allow for the mathematical description of molecular systems. For a compound like 5-Bromoisoxazol-4-amine, these frameworks are essential for interpreting and predicting its chemical behavior. The principal theories underpinning such investigations are quantum mechanics and molecular mechanics.

Quantum mechanics provides the most accurate description of molecular systems by solving the Schrödinger equation, which describes the wave function of a system. From the wave function, all properties of the system can be derived. For molecules of the complexity of this compound, exact solutions are not feasible, necessitating the use of approximations. These approximations are categorized into ab initio methods and Density Functional Theory (DFT).

Molecular mechanics, on the other hand, employs classical physics to model molecular systems. It treats atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the potential energy of the system. This approach is computationally less expensive than quantum mechanics, making it suitable for studying large systems and long-timescale phenomena, such as the conformational dynamics of molecules or their interactions within a solvent.

Quantum Mechanical Calculations

Quantum mechanical calculations are at the core of understanding the electronic structure and reactivity of this compound. These methods provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting reaction pathways.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density.

In practice, DFT calculations involve the use of a functional that approximates the exchange-correlation energy, a key component of the total energy. A widely used functional for organic molecules, including isoxazole (B147169) derivatives, is B3LYP, which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. researchgate.net

The choice of a basis set is also critical in DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier elements like bromine, it is important to use basis sets that can adequately describe the electron distribution around all atoms. Common basis sets used for isoxazole derivatives include Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like aug-cc-pVDZ. researchgate.netbohrium.com

A typical DFT study on this compound would involve:

Geometry Optimization: Determining the lowest energy arrangement of the atoms.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies.

Calculation of Electronic Properties: Such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

The table below illustrates the type of data that can be generated from DFT calculations on a hypothetical isoxazole derivative.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -2500 Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.5 eV | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wave function as a single Slater determinant. It neglects electron correlation, which can be a significant limitation.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. It offers a good balance of accuracy and cost for many systems. bohrium.com

Coupled Cluster (CC) Theory: These are highly accurate but computationally expensive methods that are often considered the "gold standard" in quantum chemistry.

For this compound, ab initio calculations could be employed to accurately determine its electronic structure, ionization potential, electron affinity, and to study the nature of the chemical bonds within the molecule, including the potentially weak N-O bond in the isoxazole ring. researchgate.net

The three-dimensional structure of this compound is a key determinant of its reactivity. Computational methods, particularly DFT, are highly effective at predicting molecular geometries. The process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For molecules with flexible groups, such as the amine group in this compound, conformational analysis is important. This involves identifying the different stable conformations (rotational isomers) and determining their relative energies. This information is crucial for understanding which conformations are most likely to be present at a given temperature and which are most likely to participate in a chemical reaction.

Molecular Dynamics Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and then allowing the system to evolve over time. From the simulation trajectory, a wealth of information can be extracted, including:

Conformational Sampling: Identifying the accessible conformations and the timescales of transitions between them.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute and how this affects its properties.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the amine group and the solvent.

MD simulations are particularly useful for studying how the environment influences the reactivity of a molecule.

Reactivity Prediction and Analysis

A primary goal of computational chemistry is to predict and understand chemical reactivity. For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack, predicting the acidity or basicity of different functional groups, and modeling the transition states of potential reactions.

Several computational tools are used for reactivity prediction:

Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound can be used to predict its reactivity towards different reagents.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to where different types of reagents are likely to attack.

Fukui Functions: These are reactivity indices derived from DFT that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than simple atomic charges.

Transition State Theory: To study a specific reaction, computational chemists can model the entire reaction pathway, including the reactants, products, and the high-energy transition state that connects them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By applying these computational methods, a detailed picture of the reactivity of this compound can be constructed, providing valuable insights that can guide synthetic efforts and help to explain its observed chemical properties.

Frontier Molecular Orbital (FMO) Analysis for Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energy and spatial distribution of these orbitals are key determinants of reaction pathways. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). scite.ai The energy gap between the HOMO and LUMO also indicates the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would be crucial for predicting its behavior in various reactions. The analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO.

HOMO: It is expected that the HOMO would be primarily localized on the electron-rich regions of the molecule, likely the amino group (-NH2) and potentially the isoxazole ring nitrogen and oxygen atoms, due to the presence of lone pairs. This localization would suggest that these sites are the most probable points for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the more electron-deficient parts of the molecule, particularly the carbon atoms of the isoxazole ring, influenced by the electronegative oxygen, nitrogen, and bromine atoms. The C4 carbon, bonded to the bromine, and the C5 carbon would be likely candidates for nucleophilic attack.

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

|---|---|---|---|

| HOMO | -9.50 | N atom of NH2 group, O and N atoms of the isoxazole ring | Site for electrophilic attack |

| LUMO | -1.25 | C4 and C5 atoms of the isoxazole ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | 8.25 | High kinetic stability | Indicates moderate reactivity |

Analysis of Local Reactivity Indices

Local reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a more quantitative picture of site selectivity than FMO analysis alone. These indices help pinpoint the most reactive atoms within a molecule for specific types of reactions. Key indices include the Fukui function and local softness. researchgate.net

The Fukui function, f(r) , measures the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov It helps to identify the most reactive sites for nucleophilic and electrophilic attack:

f+(r): Identifies sites for nucleophilic attack (where an electron is added).

f-(r): Identifies sites for electrophilic attack (where an electron is removed).

Local softness, s(r) , is related to the Fukui function and describes the tendency of a local region in a molecule to accept or donate electrons. nih.gov A higher value of local softness indicates a more reactive site.

For this compound, calculating these indices would allow for a precise ranking of atomic reactivity. It would be expected that the nitrogen of the amino group would exhibit a high f-(r) value, confirming its susceptibility to electrophilic attack. Conversely, the C4 and C5 carbons of the isoxazole ring would likely show high f+(r) values, marking them as primary targets for nucleophiles.

No specific published data for the local reactivity indices of this compound were found. The following table provides a hypothetical summary of such an analysis for illustrative purposes.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N (of NH2) | 0.05 | 0.35 |

| C3 | 0.10 | 0.08 |

| C4 | 0.25 | 0.04 |

| C5 | 0.22 | 0.06 |

| Br | 0.15 | 0.10 |

Transition State Theory and Activation Energy Calculations

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. johnhogan.infowikipedia.org The transition state is the highest energy point along the minimum energy path connecting reactants and products on a potential energy surface. libretexts.org

Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation enthalpy (ΔH‡), a critical parameter that determines the reaction rate. wuxiapptec.comlibretexts.org A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which reaction is kinetically favored.

In the context of this compound, TST calculations would be invaluable for elucidating reaction mechanisms. For instance, in a nucleophilic aromatic substitution reaction, calculations could compare the activation energies for substitution at the C4-Br bond versus the C5 position. This would reveal the most likely product and provide a detailed understanding of the reaction's progress, including the geometry of the high-energy intermediate. libretexts.org

Detailed activation energy calculations for reactions involving this compound are not present in the available literature. An illustrative table is provided below to demonstrate how such data would be presented for a hypothetical reaction.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Substitution at C4 | TS1 | 22.5 | Favored |

| Substitution at C5 | TS2 | 28.1 | Disfavored |

Electronic Structure Analysis

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule governs its physical properties and chemical reactivity. Computational methods can map this charge distribution, providing insights into polarity, solubility, and intermolecular interactions. A key tool for this is the Molecular Electrostatic Potential (MEP) map. walisongo.ac.idlibretexts.org

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. youtube.com Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red/orange) around the nitrogen of the amino group and the oxygen of the isoxazole ring, consistent with the presence of lone pair electrons. A positive potential (blue) would be expected near the hydrogen atoms of the amino group and potentially on the ring carbons adjacent to the electronegative heteroatoms, highlighting sites for nucleophilic interaction.

Electron Localization Function (ELF) Topological Analysis

The Electron Localization Function (ELF) is a powerful quantum chemical tool used to visualize and analyze the nature of chemical bonding. researchgate.net It maps the probability of finding an electron pair in a given region of space. ELF analysis partitions the molecular space into basins, which correspond to atomic cores, covalent bonds, and lone pairs, providing a clear picture that aligns with classical Lewis structures.

An ELF analysis of this compound would provide a detailed description of its bonding and electron structure. It would clearly delineate:

The core electron basins for each heavy atom (C, N, O, Br).

Valence basins corresponding to the C-C, C-N, C-O, N-O, C-Br, and N-H bonds.

Non-bonding or lone-pair basins, particularly on the ring oxygen, the ring nitrogen, and the exocyclic amino nitrogen.

This analysis is especially useful for understanding electron delocalization and aromaticity, and it can reveal subtle electronic features that govern the molecule's reactivity. researchgate.net For example, the shape and population of the lone-pair basins on the nitrogen and oxygen atoms would provide quantitative insight into their availability for donation in hydrogen bonding or reactions with electrophiles.

Advanced Spectroscopic Characterization of 5 Bromoisoxazol 4 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Bromoisoxazol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments allows for an unambiguous assignment of its molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In this compound, two distinct types of proton signals are expected: a singlet corresponding to the lone proton on the isoxazole (B147169) ring and a signal for the amine (-NH₂) protons.

The isoxazole ring proton (H-3) is anticipated to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. Its specific chemical shift is influenced by the electronic effects of the heterocyclic ring system. The amine protons (-NH₂) are expected to produce a broader signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but generally appears in the δ 3.5-5.0 ppm range. A key characteristic of the amine proton signal is its disappearance upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample, due to the rapid exchange of protons for deuterons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics |

|---|---|---|---|

| H-3 (Isoxazole ring) | 8.0 - 8.5 | Singlet (s) | Sharp signal in the aromatic region. |

| -NH₂ (Amine group) | 3.5 - 5.0 | Broad Singlet (br s) | Position is variable; signal disappears upon D₂O exchange. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. For this compound, three distinct signals are expected for the carbon atoms of the isoxazole ring (C-3, C-4, and C-5).

The chemical shifts of these carbons are determined by their hybridization and the electronic effects of the adjacent heteroatoms and substituents.

C-3: This carbon is bonded to a hydrogen and is situated between the ring nitrogen and the C-4 carbon. Its resonance is predicted to be in the range of δ 150-155 ppm.

C-4: Attached to the electron-donating amine group, this carbon is expected to be shielded relative to other carbons in similar heterocyclic systems. Its signal is predicted to appear around δ 130-135 ppm.

C-5: This carbon is directly bonded to the electronegative bromine atom and the ring oxygen. The competing effects of the electronegative atoms make its prediction complex, but it is expected to resonate in the δ 95-105 ppm range. The substitution on the 3-aryl group has been shown to have essentially no effect on the chemical shift for C4 of other 4-bromoisoxazoles. researchgate.netlookchem.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| C-3 | 150 - 155 | Adjacent to ring nitrogen; CH carbon. |

| C-4 | 130 - 135 | Attached to the electron-donating -NH₂ group. |

| C-5 | 95 - 105 | Directly bonded to bromine and ring oxygen. |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no cross-peaks would be expected from the H-3 proton, confirming it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a clear cross-peak between the signal for the H-3 proton and the signal for the C-3 carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for piecing together the molecular skeleton. For this compound, the H-3 proton would be expected to show correlations to both C-4 and C-5. The amine protons might also show weak correlations to C-4 and C-5, providing definitive evidence for the substitution pattern on the isoxazole ring. These correlations are often essential for distinguishing between isomers. researchgate.netresearchgate.net

Dynamic NMR (DNMR) refers to a collection of NMR techniques used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or rotations around bonds.

For this compound, the isoxazole ring itself is rigid, offering no significant conformational flexibility. However, DNMR could be employed to study the rotational dynamics of the exocyclic amino group. At room temperature, rotation around the C4-N bond is typically very fast, resulting in a time-averaged signal for the two amine protons. If this rotation could be slowed by significantly lowering the temperature, it might be possible to observe distinct signals for the individual amine protons. Lineshape analysis as a function of temperature could then be used to calculate the energy barrier for this rotation. While a theoretical possibility, such studies are often challenging for simple amino groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups and the isoxazole ring system.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine group is expected to appear in the range of 1590-1650 cm⁻¹.

Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic bands. C=N stretching vibrations are typically observed around 1570-1615 cm⁻¹. rjpbcs.com The N-O stretching vibration is expected in the 1350-1400 cm⁻¹ region. rjpbcs.com Various C-H and C-C stretching and bending vibrations associated with the ring also appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The stretching vibration for the carbon-bromine bond is found at low frequencies, typically in the 500-650 cm⁻¹ range. rjpbcs.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3300 - 3500 |

| Bending (Scissoring) | -NH₂ (Amine) | 1590 - 1650 |

| Stretching | C=N (Isoxazole Ring) | 1570 - 1615 |

| Stretching | N-O (Isoxazole Ring) | 1350 - 1400 |

| Stretching | C-Br | 500 - 650 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful tool to probe the vibrational modes of this compound, offering information that is complementary to infrared (IR) spectroscopy. The technique detects molecular vibrations that result in a change in polarizability, providing insights into the skeletal structure of the isoxazole ring and the characteristic vibrations of its substituents.

Key vibrational modes expected for this compound include:

Isoxazole Ring Vibrations: The characteristic ring stretching and breathing modes of the isoxazole core.

C-Br Stretch: A low-frequency signal corresponding to the carbon-bromine bond.

N-H Vibrations: Stretching and bending modes associated with the amine (NH₂) group.

C-N Stretch: Vibrations from the bond connecting the amine group to the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound (C₃H₃BrN₂O), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This precise mass measurement is a definitive method for confirming the compound's elemental composition.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 3 | 12.00000 | 36.00000 |

| Hydrogen | ¹H | 3 | 1.00783 | 3.02349 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Nitrogen | ¹⁴N | 2 | 14.00307 | 28.00614 |

| Oxygen | ¹⁶O | 1 | 15.99491 | 15.99491 |

| Total | | | | 161.94288 |

Tandem Mass Spectrometry (MS/MS) is employed to analyze the fragmentation pathways of the protonated molecular ion of this compound. By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity of the molecule can be mapped out. The fragmentation of isoxazoles is a subject of detailed study, with common pathways involving the cleavage of the heterocyclic ring.

For this compound, likely fragmentation pathways include:

Ring Cleavage: The isoxazole ring can undergo cleavage, leading to the loss of small neutral molecules.

Loss of Bromine: Homolytic or heterolytic cleavage of the C-Br bond.

Amine Group Fragmentation: Fragmentation involving the amine substituent.

The resulting fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The absorption spectrum is dictated by the presence of chromophores, which in this compound include the isoxazole ring and the amine group. The primary electronic transitions observed are π → π* and n → π*. nih.gov

π → π transitions:* These high-energy transitions occur within the π-system of the isoxazole ring.

n → π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons from the nitrogen and oxygen heteroatoms, as well as the amine group, into an anti-bonding π* orbital.

In a study of Schiff bases derived from isoxazole amines, absorption bands related to these transitions were observed in the range of 254 nm to 350 nm. researchgate.net The specific wavelengths (λmax) and intensities of these absorptions are influenced by the solvent and the electronic nature of the substituents. The bromine atom and the amino group, acting as auxochromes, are expected to cause shifts in the absorption maxima.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range |

|---|---|---|

| π → π* | Isoxazole Ring | Shorter wavelength (Higher energy) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. mdpi.com

Table 3: Example Crystallographic Data for Related Bromo-Amino Heterocyclic Compounds

| Parameter | N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine nih.gov | 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine nih.gov |

|---|---|---|

| Formula | C₁₂H₁₁BrN₂O | C₁₁H₁₁BrN₂O₂S |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.6406 (4) | 7.4873 (2) |

| b (Å) | 8.8709 (5) | 8.0359 (2) |

| c (Å) | 9.1052 (5) | 10.6428 (3) |

| α (°) | 97.024 (2) | 86.571 (2) |

| β (°) | 102.961 (1) | 77.633 (2) |

| γ (°) | 92.786 (2) | 85.330 (2) |

| Volume (ų) | 595.06 (6) | 622.82 (3) |

This data illustrates how X-ray crystallography provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal structure. Such analyses would definitively establish the molecular geometry and packing of this compound in the solid state.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, hydrogen bonding, halogen interactions, and π-stacking are the primary forces governing the crystal packing. While the specific crystal structure for this compound is not publicly documented, analysis of closely related analogues, such as 4-bromo-5-methylisoxazol-3-amine, provides significant insight into the expected interactions.

Crystallographic studies on aminoisoxazole derivatives reveal that the amino group is a potent hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms act as acceptors. nih.govresearchgate.net Typically, these molecules form robust intermolecular N-H···N or N-H···O hydrogen bonds. nih.gov For instance, in the crystal lattice of related amino-isoxazoles, molecules are often linked into chains or dimers through these interactions. nih.govresearchgate.net

The presence of the bromine atom introduces other significant, albeit weaker, interactions. Halogen bonding (Br···N or Br···O) and other dipolar interactions can influence the molecular arrangement. Furthermore, the bromine atom's presence can enhance π-stacking capabilities by altering the electron distribution of the isoxazole ring. nih.gov

A crystallographic study of the isomeric compound, 4-bromo-5-methylisoxazol-3-amine, provides concrete data that can be used for comparison. The crystal parameters for this analogue are detailed in the table below.

| Parameter | Value |

|---|---|

| Formula | C₄H₅BrN₂O |

| Space Group | P -1 |

| a (Å) | 6.4176 |

| b (Å) | 7.1023 |

| c (Å) | 7.5370 |

| α (°) | 94.502 |

| β (°) | 100.535 |

| γ (°) | 115.558 |

The packing in this related structure is stabilized by a network of hydrogen bonds and other weak interactions, forming a dense and stable crystalline lattice.

Integration of Spectroscopic Data with Computational Results

The integration of experimental spectroscopic data with quantum chemical calculations provides a comprehensive understanding of the molecular structure and electronic properties of this compound. Density Functional Theory (DFT) is a commonly employed computational method for this purpose, allowing for the prediction of various molecular parameters. eurjchem.comresearchgate.net

A typical workflow involves optimizing the molecular geometry of the compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). eurjchem.comnih.gov The optimized structure provides theoretical bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Subsequently, vibrational frequencies (FT-IR, Raman) and NMR chemical shifts (¹H, ¹³C) are calculated from this optimized geometry. dntb.gov.ua The theoretical spectra are then compared with experimental spectra. A strong correlation between the calculated and observed values serves to validate the proposed molecular structure and the computational model. eurjchem.com

Furthermore, computational analysis provides insights into properties that are not directly accessible through standard spectroscopy. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. eurjchem.com The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the amino group's nitrogen, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, marking them as sites for nucleophilic interaction.

The table below presents a hypothetical but representative comparison of experimental and calculated data for a compound like this compound, based on findings for analogous structures in the literature.

| Parameter | Experimental Value | Calculated Value (DFT) | Interpretation |

|---|---|---|---|

| FT-IR: ν(N-H) stretch (cm⁻¹) | ~3400-3300 | ~3450-3350 | Corresponds to the primary amine group. |

| ¹H NMR: δ(NH₂) (ppm) | Broad singlet, ~5.0-6.0 | ~5.5 | Chemical shift of the amine protons. |

| HOMO Energy (eV) | N/A | ~ -6.5 | Indicates electronic stability and reactivity. Governs UV-Vis absorption. |

| LUMO Energy (eV) | N/A | ~ -1.2 | |

| HOMO-LUMO Gap (eV) | N/A | ~ 5.3 | Suggests high kinetic stability. |

This synergistic approach, combining empirical measurements with theoretical calculations, allows for a detailed and robust characterization of the structural and electronic features of this compound and its derivatives.

Applications of 5 Bromoisoxazol 4 Amine As a Strategic Synthetic Intermediate

In Advanced Organic Synthesis

In the realm of organic synthesis, 5-Bromoisoxazol-4-amine serves as a pivotal precursor for creating intricate molecular designs. Its unique electronic properties and the presence of two distinct reactive sites—the C-Br bond and the amino group—allow for sequential and regioselective modifications.

Facile Construction of Complex Molecular Architectures

The structure of this compound is particularly conducive to the facile construction of complex molecular architectures. The bromine atom at the 5-position can be readily displaced or utilized in cross-coupling reactions, while the amino group at the 4-position offers a nucleophilic site for further functionalization. This allows chemists to build elaborate structures step-by-step. For instance, the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which form new carbon-carbon bonds and extend the molecular framework. evitachem.comuzh.chnih.gov Simultaneously, the amine group can be acylated, alkylated, or used as a directing group to influence subsequent reactions on the isoxazole (B147169) ring or attached substituents. This strategic combination of reactive sites in a single, stable heterocyclic core allows for the efficient assembly of molecules that would otherwise require lengthy, multi-step syntheses. researchgate.net

Interactive Data Table: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Reagent(s) | Resulting Substituent at C5 | Purpose/Application |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | Introduction of aromatic systems for SAR studies |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group | Creation of rigid linkers, synthesis of natural product analogs |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted amino group | Modification of polarity and H-bonding properties |

| This compound | Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group | Formation of C-C bonds under mild conditions |

| This compound | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group | Introduction of unsaturated side chains |

Formation of Novel Fused and Spiro-Heterocyclic Systems

The bifunctional nature of this compound is instrumental in the synthesis of novel fused and spiro-heterocyclic systems. rsc.orgresearchgate.netrsc.org Fused systems can be constructed through intramolecular cyclization reactions. researchgate.net For example, a substituent introduced at the 5-position via a cross-coupling reaction can be designed to contain a functional group that subsequently reacts with the adjacent 4-amino group, leading to the formation of a new ring fused to the isoxazole core, such as isoxazolo[4,5-b]pyridines. organic-chemistry.orgfrontiersin.org This strategy provides a powerful route to polycyclic aromatic systems that are often found in pharmacologically active compounds and organic materials. core.ac.ukgrowingscience.com

Spiro-heterocycles, which contain two rings sharing a single atom, can also be accessed using isoxazole intermediates. rsc.orgresearchgate.netnih.gov Synthetic strategies can be devised where the isoxazole acts as a scaffold upon which a second ring is constructed in a spirocyclic fashion. researchgate.netrsc.org Such compounds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets. rsc.org

In Medicinal Chemistry Research and Drug Discovery

The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov this compound serves as a key starting material for the discovery and development of new therapeutic agents. evitachem.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com

Precursor for the Synthesis of Bioactive Molecules

The isoxazole ring system is present in a wide range of bioactive molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. mdpi.com this compound is a direct precursor for novel compounds within these therapeutic classes. evitachem.commdpi.comnih.gov By leveraging the synthetic methodologies described previously, medicinal chemists can generate new isoxazole-containing molecules for biological screening. nih.gov The ability to easily modify both the 4- and 5-positions of the ring allows for the rapid generation of diverse chemical entities, increasing the probability of identifying a compound with desirable therapeutic properties. evitachem.com

Interactive Data Table: Bioactive Molecules Derived from Isoxazole Scaffolds

| Therapeutic Area | Example of Isoxazole-Containing Drug/Candidate Class | Reference Moiety |

| Antibacterial | Sulfonamides | Sulfamethoxazole (B1682508) |

| Anti-inflammatory | COX-2 Inhibitors | Valdecoxib |

| Antirheumatic | DMARDs | Leflunomide |

| Antipsychotic | Atypical Antipsychotics | Risperidone |

| Anticancer | Kinase Inhibitors | PLK1 Inhibitors |

| Antiviral | Various | Compounds targeting ZIKV replication |

Utilization in Structure-Activity Relationship (SAR) Studies via Diversification

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. mans.edu.eg this compound is an ideal starting point for SAR campaigns due to its potential for systematic diversification. nih.govnih.gov The bromine atom acts as a versatile "handle" for modification. evitachem.com

A typical SAR strategy would involve synthesizing a lead compound from this compound and then creating a library of analogs by systematically changing the substituent at the 5-position using various cross-coupling reactions. nih.govnih.gov Another set of analogs could be generated by modifying the 4-amino group. By comparing the biological potency of these analogs, researchers can deduce which structural features are critical for activity, which regions of the molecule tolerate steric bulk, and which electronic properties are favored for target binding. nih.gov This iterative process of synthesis and testing guides the optimization of lead compounds into viable drug candidates. nih.gov

Development of Mimics for Biomolecules (e.g., isoxazole-derived amino acids as acetyl-lysine mimics)

In the field of epigenetics and medicinal chemistry, the isoxazole scaffold has been ingeniously employed to create mimics of essential biomolecules. A notable application is the development of isoxazole-derived amino acids that function as mimics for acetyl-lysine (KAc). Post-translational modifications like lysine (B10760008) acetylation are critical in regulating gene expression, and proteins called bromodomains are responsible for "reading" these marks. Developing molecules that can mimic acetyl-lysine is crucial for studying and inhibiting the activity of bromodomains, which are implicated in diseases such as cancer.

Researchers have successfully synthesized a range of isoxazole-containing amino acids that can displace acetyl-lysine-containing peptides from the bromodomains of key proteins like BAZ2A, BRD4(1), and BRD9. Current time information in Pasuruan, ID.google.comresearchgate.net The 3,5-dimethylisoxazole (B1293586) moiety, in particular, has been identified as an effective bioisostere for acetyl-lysine. X-ray crystallography has confirmed that the isoxazole ring occupies the same binding pocket as the acetyl-lysine group, with the isoxazole's nitrogen and oxygen atoms forming crucial hydrogen bonds that mimic the interactions of the acetyl group.

These synthetic amino acids have been incorporated into histone-mimicking peptides, which then show comparable or even enhanced affinity for bromodomains depending on their position within the peptide chain. Current time information in Pasuruan, ID.google.com This research demonstrates that isoxazole-based structures, derivable from intermediates like this compound, are powerful tools for creating chemical probes to study epigenetic mechanisms and for developing potential therapeutic agents that target bromodomain-containing proteins. Current time information in Pasuruan, ID.google.com

Table 1: Isoxazole-Derived Acetyl-lysine Mimics and their Target Bromodomains

| Isoxazole Derivative | Target Bromodomain(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Isoxazole-containing amino acids | BAZ2A, BRD4(1), BRD9 | Displaced acetyl-lysine peptides from bromodomains. | Current time information in Pasuruan, ID., google.com |

| 3,5-Dimethylisoxazole moiety | BRD4(1), CREBBP | Acts as an effective KAc mimic, occupying the acetyl-lysine binding pocket. |

In Agrochemical Research

The isoxazole ring is a prominent scaffold in modern agrochemicals, found in a variety of herbicides, fungicides, and insecticides. scilit.commdpi.com Its derivatives are valued for their potent biological activity and metabolic stability. Intermediates such as this compound are key starting points for the synthesis of new agrochemical candidates. The presence of both a halogen and an amine group allows for the creation of large libraries of diverse structures that can be screened for pesticidal activity.

The isoxazole core is present in commercial herbicides like Isoxaben, which works by inhibiting cellulose (B213188) biosynthesis in weeds. wikipedia.org Research into herbicidal compounds has explored 3-Aryl-4-substituted-5-(halo)alkylisoxazoles as a unique class of pre- and post-emergent herbicides. miamioh.edu

In the realm of fungicides, isoxazole derivatives have shown significant promise. google.comresearchgate.net The development of novel fungicides is critical to combat the emergence of resistant fungal strains that threaten crop yields. researchgate.net Isoxazole-containing compounds have been designed and synthesized to act as potent antifungal agents, with some showing efficacy against major rice diseases like sheath blight. researchgate.net The ability to modify the substituents on the isoxazole ring, a process facilitated by versatile intermediates, is crucial for optimizing activity against specific plant pathogens. scilit.com

In Materials Science

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced materials. mdpi.comresearchgate.net this compound can serve as a precursor to isoxazole derivatives used in the development of organic semiconductors and liquid crystals. researchgate.net These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Theoretical studies have highlighted the potential of isoxazole derivatives as hole transport materials, a critical component in organic electronic devices. worldscientific.com The isoxazole framework, when appropriately functionalized, can be tailored to achieve desired electronic properties, such as low reorganization energies and optimal energy levels for charge transport. worldscientific.comacs.org The synthesis of these advanced materials often involves cross-coupling reactions, where a bromine-substituted isoxazole can be a key reactant. researchgate.net

The reactive sites on this compound allow it to be incorporated into polymer chains, leading to the creation of functional polymers with specialized properties. The stability of the heterocyclic ring can impart enhanced thermal stability to the resulting polymer. Aromatic heterocyclic polymers are known for their high performance and resistance to heat. Research on related heterocyclic structures, such as oxadiazoles, has shown that their incorporation into polymer backbones results in materials with outstanding thermal and chemical stability. Similarly, isoxazole-containing polymers are explored for applications requiring robust materials.

One specific example is the synthesis of main-chain liquid crystal polymers (MCLCPs). A 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, a structure closely related to derivatives of this compound, has been used as a key intermediate to prepare a liquid-crystalline polymer via Mizoroki–Heck polymerization. researchgate.net Such materials combine the properties of polymers with the ordered phases of liquid crystals, making them suitable for applications in optics and electronics. The amine functionality also presents an opportunity for creating polymers through reactions like the Kabachnik–Fields reaction, which is used to synthesize functional polymers with metal-chelating or bioactive properties. mdpi.com

Table 2: Properties and Applications of Isoxazole-Based Materials

| Material Type | Key Property | Potential Application | Reference(s) |

|---|---|---|---|

| Isoxazole Derivatives | Hole Transport | Organic Semiconductors (OFETs) | worldscientific.com |

| Liquid-Crystalline Isoxazoles | π-Conjugated System | Organic Electronics, Liquid Crystals | researchgate.net |

| Main-Chain Isoxazole Polymer | Ordered Liquid Crystal Phase | Advanced Optical/Electronic Materials | researchgate.net |

Emerging Applications in Environmental Science (e.g., Adsorbent Fabrication for Dye Removal)

An emerging area of application for functional polymers is in environmental remediation, such as the removal of pollutants from wastewater. mdpi.com Synthetic dyes from industries like textiles are a significant source of water pollution and are often difficult to remove. nih.gov One effective method for dye removal is adsorption, which utilizes porous materials to capture dye molecules. nih.gov